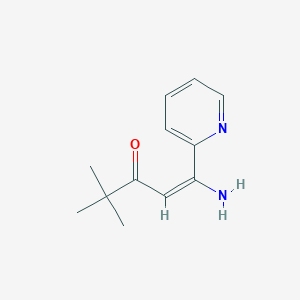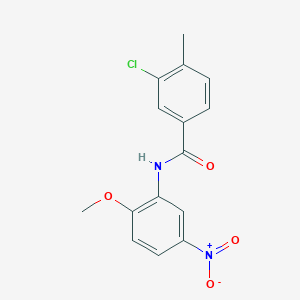
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, also known as TDP-43 inhibitor, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor works by binding to the RNA recognition motif (RRM) domains of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one, preventing its aggregation and promoting its clearance. This leads to a decrease in the formation of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one aggregates and an improvement in neuronal function.
Biochemical and Physiological Effects
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been shown to have several biochemical and physiological effects, including the prevention of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one aggregation, the promotion of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one clearance, and the improvement of motor function in animal models of ALS and FTLD.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor is its potential therapeutic applications in neurodegenerative diseases. However, there are also some limitations to its use in lab experiments, including the need for further optimization of its pharmacokinetic properties and the potential for off-target effects.
Future Directions
There are several future directions for the research and development of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor, including the optimization of its pharmacokinetic properties, the identification of new targets for the treatment of neurodegenerative diseases, and the development of more effective combination therapies. Additionally, further studies are needed to understand the long-term safety and efficacy of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor in humans.
Synthesis Methods
The synthesis of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor involves several steps, starting with the reaction of 3,4-dihydroxybenzaldehyde with acetone to obtain 3,4-dihydroxyacetophenone. This compound is then reacted with piperidine and acetic anhydride to obtain 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-4H-chromen-4-one, which is further reacted with hydrochloric acid to obtain 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one.
Scientific Research Applications
3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been extensively studied for its potential therapeutic applications in various neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS), frontotemporal lobar degeneration (FTLD), and Alzheimer's disease. 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one is a protein that plays a crucial role in RNA processing and is known to aggregate in the brain of patients with these diseases. 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one inhibitor has been shown to prevent the aggregation of 3,6,6-trimethyl-2-(1-piperidinylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one and improve motor function in animal models of ALS and FTLD.
properties
IUPAC Name |
3,6,6-trimethyl-2-(piperidine-1-carbonyl)-5,7-dihydro-1-benzofuran-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-11-14-12(19)9-17(2,3)10-13(14)21-15(11)16(20)18-7-5-4-6-8-18/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYPMGVJQSMPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(=O)CC(C2)(C)C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,6-trimethyl-2-(piperidin-1-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-allyl-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5778033.png)
![1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![3-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5778041.png)

![N-[3-(acetylamino)phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B5778058.png)




![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![N-benzyl-N',N'-dimethyl-N-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5778107.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)